molecular formula C13H13Cl2N B3374736 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile CAS No. 1037130-92-9

1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile

Cat. No.: B3374736
CAS No.: 1037130-92-9
M. Wt: 254.15 g/mol
InChI Key: QJUDXIZBRXRXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile ( 1037130-92-9) is a chemical compound with a molecular formula of C13H13Cl2N and a molecular weight of 254.15 g/mol . This compound belongs to the cyclohexanecarbonitrile family, which are valuable intermediates in organic synthesis . Its structure, featuring a cyclohexane ring bearing a nitrile group and a 2,4-dichlorophenyl substituent, makes it a versatile building block for the construction of more complex molecules, particularly in medicinal and agricultural chemistry research. Researchers can utilize this compound as a precursor for the synthesis of various fused and spiro-heterocyclic systems, which are core structures in many biologically active compounds . The nitrile group can be transformed into other functional groups such as carboxylic acids or amides, while the dichlorophenyl ring can undergo further functionalization via metal-catalyzed cross-coupling reactions . This reactivity profile makes it a useful scaffold for generating compound libraries in drug discovery efforts. The compound is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDXIZBRXRXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Mechanistic Investigations of 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile

Classical and Contemporary Synthetic Routes to 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile

While specific documented syntheses for this exact molecule are not prevalent in publicly accessible literature, its structure can be retrosynthetically disconnected to suggest several plausible synthetic pathways. A primary approach involves the formation of the C-C bond between the aromatic ring and the cyclohexane (B81311) core, followed by the introduction of the carbonitrile group.

One logical and classical approach is a variation of the Strecker synthesis or nucleophilic cyanation. This could involve the reaction of a suitable ketone precursor with a cyanide source. An alternative, contemporary route would involve organometallic addition to a nitrile-containing starting material.

Plausible Synthetic Pathways:

RoutePrecursorsKey Transformation
A 1-(2,4-Dichlorophenyl)cyclohexan-1-olNucleophilic substitution with a cyanide source (e.g., TMSCN)
B CyclohexanoneOne-pot reaction with a cyanide source and a 2,4-dichlorophenyl nucleophile or precursor
C Cyclohexanecarbonitrile (B123593)Nucleophilic addition of a 2,4-dichlorophenyl organometallic reagent

A particularly relevant analogous procedure is the alkylation of cyclohexanecarbonitrile using a Grignard reagent in the presence of a base, which has been successfully used to synthesize related structures. google.com

The mechanisms for forming the quaternary center are critical.

Mechanism via Grignard Reagent Addition: A highly plausible route involves the reaction of a Grignard reagent, 2,4-dichlorophenylmagnesium bromide, with cyclohexanone. This forms the tertiary alcohol, 1-(2,4-dichlorophenyl)cyclohexan-1-ol. The subsequent conversion of the hydroxyl group to a nitrile is typically achieved under acidic conditions with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The mechanism proceeds via protonation of the hydroxyl group by an acid, followed by its departure as a water molecule to generate a stable tertiary carbocation. This carbocation is then attacked by the cyanide nucleophile to yield the final product.

Mechanism via Direct Alkylation of Cyclohexanecarbonitrile: Drawing from patented procedures for similar molecules, a strong base like methylmagnesium chloride can be used to deprotonate the alpha-position of cyclohexanecarbonitrile. google.com The resulting carbanion could then, in principle, react with an activated 2,4-dichlorophenyl electrophile. However, a more likely scenario involves the addition of an organometallic reagent, such as 2,4-dichlorophenyllithium, to the electrophilic carbon of the nitrile group. This forms an imine anion intermediate, which would require subsequent workup steps, making this route more complex for achieving the target structure directly compared to the alcohol substitution pathway. chemistrysteps.com

Modern synthetic chemistry often employs catalysts to improve efficiency and selectivity.

Lewis Acid Catalysis: In the conversion of 1-(2,4-dichlorophenyl)cyclohexan-1-ol to the target nitrile, a Lewis acid catalyst (e.g., ZnI₂, BF₃·OEt₂, or TMSOTf) can be used. The Lewis acid coordinates to the hydroxyl group, transforming it into a better leaving group and facilitating the formation of the tertiary carbocation intermediate under milder conditions than strong Brønsted acids.

Phase-Transfer Catalysis: Should a synthetic route involving the reaction of a halide precursor (e.g., 1-chloro-1-(2,4-dichlorophenyl)cyclohexane) with an inorganic cyanide salt (e.g., NaCN or KCN) be considered, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt would be essential. The PTC facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

The synthesis of this compound is inherently regioselective, as the key reactions form the desired constitutional isomer. However, stereoselectivity is a crucial consideration in cyclohexane chemistry.

Conformational Analysis: The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. libretexts.org For substituted cyclohexanes, the two possible chair conformations are often not equivalent in energy. libretexts.org Substituents can occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. libretexts.orgyoutube.com In the target molecule, both the 2,4-dichlorophenyl group and the nitrile group are attached to the same carbon atom (C1). Therefore, a ring flip would not alter their relative positions but would invert the axial/equatorial orientation of the substituents on the other carbons. The thermodynamically most stable conformation will arrange the bulky dichlorophenyl group to minimize steric clash with the rest of the ring system. The dynamic interconversion between various conformations of a cyclohexane ring can be influenced by the steric repulsion of its substituents. nih.gov

Stereocenter Formation: The target molecule as named is achiral because the C1 carbon is not a stereocenter (assuming no substitution on the cyclohexane ring). If, however, there were pre-existing substituents on the cyclohexane ring, the addition of the dichlorophenyl and nitrile groups would create a chiral center, and controlling the diastereoselectivity of the reaction would become a significant challenge, likely requiring specialized chiral catalysts or auxiliaries. mdpi.com

Post-Synthetic Functionalization and Derivatization Strategies of the Nitrile and Cyclohexane Moieties

Once synthesized, the molecule offers two primary sites for further modification: the nitrile group and the cyclohexane ring. The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. researchgate.netnih.gov

The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for several useful transformations.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to 1-(2,4-dichlorophenyl)cyclohexane-1-carboxylic acid. This reaction can be performed under either acidic (e.g., H₂SO₄, H₂O, heat) or basic (e.g., NaOH, H₂O, heat, followed by H₃O⁺ workup) conditions. chemistrysteps.com Both pathways proceed through an intermediate amide. libretexts.org

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, yielding [1-(2,4-dichlorophenyl)cyclohexyl]methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, followed by an aqueous workup. youtube.comyoutube.com

Reduction to Aldehyde: Using a less powerful, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, the reaction can be stopped at the intermediate imine stage. Subsequent hydrolysis of the imine yields the corresponding aldehyde, 1-(2,4-dichlorophenyl)cyclohexane-1-carbaldehyde. chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents to form Ketones: Grignard or organolithium reagents can add to the nitrile's electrophilic carbon. chemistrysteps.com For example, reaction with methylmagnesium bromide followed by acidic hydrolysis would produce 1-(1-(2,4-dichlorophenyl)cyclohexyl)ethan-1-one. youtube.com The reaction proceeds through an imine anion intermediate which is hydrolyzed to the ketone. youtube.com

Summary of Nitrile Group Transformations:

Reagent(s)Product Functional Group
1. H₃O⁺, Δ or 2. NaOH, H₂O, Δ; then H₃O⁺Carboxylic Acid
1. LiAlH₄; 2. H₂OPrimary Amine
1. DIBAL-H; 2. H₃O⁺Aldehyde
1. R-MgBr or R-Li; 2. H₃O⁺Ketone

Modifying the saturated C-H bonds of the cyclohexane ring is significantly more challenging than transforming the nitrile group, especially given the steric hindrance imposed by the quaternary center.

Free Radical Halogenation: It might be possible to introduce a halogen (e.g., Br or Cl) onto the cyclohexane ring via a free-radical substitution reaction using reagents like N-bromosuccinimide (NBS) with a radical initiator. This reaction typically shows some selectivity for substitution at the tertiary C-H bond if one were available, but on a simple cyclohexane ring, it would likely lead to a mixture of products at the secondary positions (C2, C3, and C4).

Dehydrogenation: Subsequent treatment of a halogenated derivative with a strong base could induce an elimination reaction, introducing a double bond into the cyclohexane ring and forming a cyclohexene (B86901) derivative.

C-H Functionalization: More advanced and speculative strategies could involve directed C-H functionalization. The nitrile or the aromatic ring could potentially serve as a directing group to activate a specific C-H bond on the cyclohexane ring for metal-catalyzed functionalization. umich.edu However, such transformations would require significant empirical development and are not guaranteed to be successful on this specific substrate.

Advanced Structural Elucidation and Conformational Analysis of 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture

While a single-crystal X-ray structure for 1-(2,4-dichlorophenyl)cyclohexane-1-carbonitrile has not been reported, its solid-state architecture can be inferred from analogs such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. researchgate.net In the solid state, the cyclohexane (B81311) ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky 2,4-dichlorophenyl and nitrile groups would be positioned on the same quaternary carbon (C1).

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value Rationale/Comment
Crystal System Monoclinic or Orthorhombic Common for substituted cyclohexanes and aromatic compounds.
Space Group P2₁/c or Pbca Centrosymmetric space groups are common for achiral molecules.
Conformation Chair The cyclohexane ring adopts the lowest energy chair conformation.

Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

In solution, the conformation of this compound would be dynamic, with the cyclohexane ring undergoing rapid chair-chair interconversion at room temperature. However, due to the large size of the 1-(2,4-dichlorophenyl) substituent, the equilibrium would overwhelmingly favor the conformer where this group is in the equatorial position.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The ten protons on the cyclohexane ring would appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The protons on carbons adjacent to the quaternary carbon (C2 and C6) would likely be the most deshielded. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C3' of the phenyl ring would likely appear as a doublet, the proton at C5' as a doublet of doublets, and the proton at C6' as a doublet, with coupling constants typical for ortho and meta relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show a total of 9 distinct signals, as two pairs of carbons in the cyclohexane ring (C3/C5 and C2/C6) are chemically equivalent due to symmetry, assuming rapid conformational averaging. The quaternary carbon C1, attached to both the nitrile and the phenyl ring, would be significantly deshielded. The nitrile carbon (C≡N) is expected to appear in the 120-125 ppm range. The six carbons of the dichlorophenyl ring would give rise to six distinct signals in the aromatic region (approx. 127-140 ppm), with the carbons bearing the chlorine atoms (C2' and C4') being significantly influenced by the halogen's electronegativity and anisotropic effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in CDCl₃

¹H NMR Predicted δ (ppm) Multiplicity ¹³C NMR Predicted δ (ppm)
Cyclohexane CH₂ 1.5 - 2.5 m C1 45-55
Aromatic H (C6') 7.5 - 7.7 d C2 / C6 35-45
Aromatic H (C3') 7.4 - 7.5 d C3 / C5 24-28
Aromatic H (C5') 7.3 - 7.4 dd C4 25-30
C≡N 120-125
Aromatic C-H 127-135
Aromatic C-Cl 133-140

Vibrational Spectroscopy (Raman and Infrared) for Probing Intermolecular Interactions and Conformational Isomers

Vibrational spectroscopy provides a fingerprint of the molecule's functional groups and skeletal structure. The IR and Raman spectra of this compound would be characterized by contributions from the cyclohexane, dichlorophenyl, and nitrile moieties.

The most distinct vibration would be the C≡N stretching mode, which is expected to appear as a sharp, medium-intensity band around 2230-2240 cm⁻¹ in the IR spectrum and as a strong band in the Raman spectrum. nih.gov The cyclohexane portion of the molecule would give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and a series of C-H bending and CH₂ rocking/twisting modes in the 1450-800 cm⁻¹ region. scispace.com

The 2,4-dichlorophenyl group would contribute several characteristic bands: aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region, and C-Cl stretching modes, which are typically found in the 1100-800 cm⁻¹ region and are often strong in the Raman spectrum. chemicalbook.com Low-frequency modes in the Raman spectrum would correspond to the torsional and bending motions of the entire molecular skeleton.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Medium
Aliphatic C-H Stretch 2950 - 2850 Strong Strong
Nitrile C≡N Stretch 2240 - 2230 Medium, Sharp Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Medium-Strong
Aliphatic CH₂ Bend ~1450 Medium Medium

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Fine Structure Determination

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways initiated by the cleavage of the bonds adjacent to the quaternary carbon.

Loss of Cyclohexyl Radical: Cleavage of the C1-phenyl bond could lead to the formation of a cyclohexyl radical and a [M - C₆H₁₀CN]⁺ ion corresponding to the dichlorophenyl cation.

Loss of Dichlorophenyl Radical: Conversely, cleavage could result in the loss of a dichlorophenyl radical to form a cyclohexanecarbonitrile (B123593) cation.

Retro-Diels-Alder Fragmentation: The cyclohexyl moiety itself can undergo fragmentation, a common pathway being the loss of ethene (C₂H₄) via a retro-Diels-Alder reaction, leading to a significant fragment ion at [M-28]⁺. docbrown.info

Loss of Chlorine and HCN: Subsequent fragmentations could involve the loss of a chlorine radical ([M-35]⁺) or the elimination of a neutral hydrogen cyanide molecule ([M-27]⁺) from various fragment ions.

The analysis of these fragmentation pathways and the precise masses of the resulting ions would provide unambiguous confirmation of the compound's structure.

Table 4: Predicted Key Fragments in High-Resolution Mass Spectrometry

Fragment Ion Formula Loss from Molecular Ion Predicted m/z (for ³⁵Cl) Fragmentation Pathway
[C₁₃H₁₃Cl₂N]⁺ - 253 Molecular Ion (M)
[C₁₃H₁₃³⁵Cl³⁷ClN]⁺ - 255 M+2 Isotope Peak
[C₁₃H₁₃³⁷Cl₂N]⁺ - 257 M+4 Isotope Peak
[C₁₁H₉Cl₂N]⁺ -C₂H₄ 225 Retro-Diels-Alder
[C₁₃H₁₃ClN]⁺ -Cl 218 Loss of Chlorine Radical
[C₁₂H₁₀Cl₂]⁺ -HCN 226 Loss of Hydrogen Cyanide
[C₇H₁₀N]⁺ -C₆H₃Cl₂ 108 Loss of Dichlorophenyl Radical

Chemical Reactivity and Mechanistic Organic Chemistry of 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the transformation of the nitrile into other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds through a carboxamide intermediate.

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack by water.

Base-Catalyzed Hydrolysis: Direct attack of a hydroxide (B78521) ion on the nitrile carbon forms a hydroxy imine anion, which is subsequently protonated and tautomerizes.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction involves the addition of hydride ions or hydrogen atoms across the triple bond.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine salt. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction is a valuable method for forming a new carbon-carbon bond. youtube.comchadsprep.com

Table 1: Potential Nucleophilic Reactions at the Nitrile Group
Reaction TypeReagentsIntermediateFinal Product
Acid HydrolysisH₃O⁺, Heat1-(2,4-Dichlorophenyl)cyclohexane-1-carboxamide1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid
Base Hydrolysis1. NaOH, H₂O, Heat 2. H₃O⁺1-(2,4-Dichlorophenyl)cyclohexane-1-carboxamide1-(2,4-Dichlorophenyl)cyclohexane-1-carboxylic acid
Reduction1. LiAlH₄, Ether 2. H₂OImine[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
Grignard Reaction1. R-MgBr, Ether 2. H₃O⁺Imine salt1-(1-Acylcyclohexyl)-2,4-dichlorobenzene (Ketone)

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

The 2,4-dichlorophenyl ring is the site for both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity heavily influenced by the substituents present.

Electrophilic Aromatic Substitution (EAS): The two chlorine atoms are deactivating, electron-withdrawing groups due to their inductive effect, making the ring less reactive towards electrophiles than benzene (B151609). However, they are ortho-, para-directors because of the resonance effect, where their lone pairs can stabilize the arenium ion intermediate. The bulky 1-cyanocyclohexyl substituent also exerts a steric influence on the possible positions of attack.

Key EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. rushim.rusci-hub.se The electrophile is the nitronium ion (NO₂⁺). minia.edu.eg Given the directing effects of the existing chlorine atoms, the most likely position for substitution is C5, which is ortho to one chlorine and para to the other, although substitution at C3 is also possible. A study on the nitration of a similar compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, demonstrated successful nitration on the dichlorophenyl ring. researchgate.netdntb.gov.ua

Halogenation: Introduction of another halogen (e.g., Br or Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. Substitution would be expected to occur at the C5 position.

Friedel-Crafts Reactions: Both alkylation and acylation are generally difficult on strongly deactivated rings like dichlorobenzene. wikipedia.orglibretexts.orgbyjus.com The presence of two deactivating chloro groups makes the 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile ring unlikely to undergo Friedel-Crafts reactions under standard conditions. libretexts.orgyoutube.com Studies on the benzoylation of dichlorobenzenes confirm that the reactions are possible but can lead to mixtures of products and require specific conditions. rsc.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Predicted Major ProductPredicted Minor Product(s)
Nitration-NO₂1-(5-Nitro-2,4-dichlorophenyl)cyclohexane-1-carbonitrile1-(3-Nitro-2,4-dichlorophenyl)cyclohexane-1-carbonitrile
Bromination-Br1-(5-Bromo-2,4-dichlorophenyl)cyclohexane-1-carbonitrile1-(3-Bromo-2,4-dichlorophenyl)cyclohexane-1-carbonitrile

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are typically electron-rich and resist nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two chlorine atoms, can make the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comchemistrysteps.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For SₙAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this molecule, a strong nucleophile could potentially displace one of the chlorine atoms, with the other chlorine and the aromatic system stabilizing the negative charge of the intermediate.

Radical Chemistry and Homolytic Bond Cleavage Processes

The molecule possesses bonds that can undergo homolytic cleavage under thermal or photochemical conditions to generate radical intermediates. The most likely site for such a process is the quaternary carbon atom bonded to both the phenyl ring and the nitrile group. This position is analogous to a benzylic carbon.

Cleavage of the C-CN or the C-C(cyclohexyl) bond at this position would generate a tertiary radical. This radical would be stabilized by resonance delocalization of the unpaired electron into the adjacent 2,4-dichlorophenyl ring and by the electron-withdrawing nature of the nitrile group. Such benzylic radicals can be generated from C-H bonds with radical initiators. researchgate.netrsc.org While there is no benzylic hydrogen in this specific molecule, the principle of benzylic radical stability is relevant. The homolytic cleavage of benzylic C-S bonds under visible light irradiation to form C-C and C-N bonds has been demonstrated, highlighting the potential for bond cleavage at such positions. unipr.itnih.gov

Once formed, this radical could participate in various radical reactions, such as:

Addition to Alkenes: The radical could add across a double bond to form a new carbon-carbon bond.

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another molecule.

Radical Cyclization: While the initial radical is on the acyclic portion, subsequent reactions could potentially lead to radical cyclization if an unsaturated moiety were present elsewhere in the molecule. Radical cyclizations are powerful methods for forming five- and six-membered rings. acs.orgsocietechimiquedefrance.frnih.govwikipedia.org

Pericyclic Reactions and Rearrangements Involving the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. msu.edulibretexts.org This conformation has two distinct substituent positions: axial and equatorial. msu.edupressbooks.pub

Ring Flipping (Conformational Rearrangement): At room temperature, the cyclohexane ring undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. pressbooks.pubyoutube.comlibretexts.org During this process, a substituent that is in an axial position in one chair conformation becomes equatorial in the other, and vice versa. pressbooks.pubyoutube.com

The large 1-(2,4-dichlorophenyl)-1-carbonitrile substituent has a strong energetic preference for the equatorial position to avoid 1,3-diaxial interactions (steric strain) with the axial hydrogens on the same side of the ring. msu.edulibretexts.org Therefore, the equilibrium between the two chair conformers will overwhelmingly favor the conformer where this bulky group is equatorial. The energy barrier for this interconversion is typically low, allowing for rapid flipping at ambient temperatures. libretexts.orgyoutube.com

Pericyclic Reactions: True pericyclic reactions, such as sigmatropic rearrangements or cycloadditions, are not characteristic of a saturated cyclohexane ring itself. These concerted reactions require a system of conjugated π-electrons. Therefore, this compound is not expected to undergo pericyclic reactions involving the saturated cyclohexane ring under normal thermal or photochemical conditions.

Photochemical Reactivity and Excited State Properties

The 2,4-dichlorophenyl moiety acts as a chromophore, allowing the molecule to absorb ultraviolet (UV) light. Upon absorption of a photon, the molecule is promoted to an electronically excited state, from which it can undergo various photochemical reactions.

The likely photochemical pathways for this molecule include:

Homolytic Cleavage of C-Cl Bonds: A common photochemical reaction for chloroaromatic compounds is the homolytic cleavage of the carbon-halogen bond. This process generates an aryl radical and a chlorine radical. The resulting aryl radical is highly reactive and can abstract hydrogen atoms from the solvent, add to other aromatic rings, or undergo dimerization. The photolysis of the related compound triclosan, which contains a dichlorophenyl group, is known to produce 2,4-dichlorophenol, indicating cleavage of an ether bond, and can also lead to dioxin formation through more complex pathways. nih.gov

Homolytic Cleavage of the Benzylic C-C Bond: As mentioned in the radical chemistry section, the bond between the cyclohexane and the dichlorophenyl-nitrile carbon is a potential site for photochemical cleavage. Irradiation could provide the energy to overcome the bond dissociation energy, leading to a tertiary cyclohexyl radical and a stabilized benzylic-type radical. unipr.it

Photosensitization: The excited state of the molecule could act as a photosensitizer, transferring its energy to another molecule, which then undergoes a reaction. Aromatic ketones, for instance, are well-known photosensitizers. libretexts.org

The specific products and quantum yields of these photochemical processes would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species like oxygen. acs.orgacs.org

Applications of 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile As a Synthetic Building Block and Mechanistic Probe

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles

The presence of the nitrile functional group in 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile marks it as a valuable potential precursor for a variety of nitrogen-containing heterocyclic compounds. Generally, arylacetonitriles are recognized as versatile building blocks in the synthesis of heterocycles which are significant in medicinal chemistry. researchgate.net The nitrile group can undergo a range of transformations, including cyclization reactions, to form rings incorporating the nitrogen atom.

For instance, the nitrile moiety can be reduced to an amine, which can then react intramolecularly or with other reagents to form heterocyclic systems. Alternatively, it can be hydrolyzed to an amide or carboxylic acid, providing another handle for cyclization strategies. The dichlorophenyl and cyclohexane (B81311) moieties would impart specific steric and electronic properties to the resulting heterocyclic products, potentially influencing their biological activity. While specific examples involving this compound are not documented, the broader class of aryl nitriles is extensively used in the synthesis of pyridines, pyrimidines, imidazoles, and other important heterocyclic scaffolds. nih.gov

Scaffold for Complex Natural Product Synthesis and Analog Development

Substituted cyclohexanes are important structural motifs in a multitude of natural products. The rigid, three-dimensional structure of the cyclohexane ring in this compound could serve as a foundational scaffold for the stereocontrolled synthesis of complex natural products and their analogs. The diastereoselective functionalization of cyclohexanecarbonitriles is a known strategy to introduce substituents in a controlled manner. nih.gov

While there are no current examples of its use, this compound could potentially be elaborated through sequential reactions that modify the cyclohexane ring and the attached functional groups. For example, the nitrile could be converted to other functionalities, and the aromatic ring could be further substituted or used to direct the stereochemistry of subsequent reactions. The development of synthetic routes to natural products often relies on innovative building blocks, and compounds like this compound could offer novel disconnection approaches. The use of gem-dihalocyclopropanes as building blocks in natural product synthesis showcases how strained ring systems with geminal substitution can be powerful tools in complex molecule construction. anu.edu.auscispace.comanu.edu.au

Role in the Development of Novel Organic Reagents and Catalysts

The unique combination of functional groups in this compound suggests its potential as a ligand or precursor for the development of novel organic reagents and catalysts. The nitrogen atom of the nitrile group and the chlorine atoms on the phenyl ring could act as coordinating sites for metal centers.

While no specific applications have been reported, one could envision the synthesis of chiral derivatives of this compound to serve as ligands in asymmetric catalysis. The steric bulk of the cyclohexane and dichlorophenyl groups could create a well-defined chiral pocket around a metal center, enabling high enantioselectivity in catalytic transformations. The development of new catalysts is a continuous effort in organic chemistry, and the exploration of novel ligand scaffolds is a key aspect of this research.

Utility in the Construction of Advanced Materials Precursors

The rigid structure and potential for functionalization of this compound make it a candidate for investigation as a precursor for advanced materials. Supramolecular assemblies and covalent organic frameworks (COFs) are often constructed from well-defined molecular building blocks that can self-assemble or be linked together in a predictable manner.

The dichlorophenyl group could participate in aromatic stacking interactions, while the nitrile group could be involved in dipole-dipole interactions or be transformed into other functional groups capable of forming covalent bonds. By designing appropriate derivatives of this compound with multiple reactive sites, it might be possible to create novel polymers, liquid crystals, or porous materials with interesting electronic or adsorptive properties.

Application as a Chemical Probe for Elucidating Reaction Mechanisms

Substituted cyclohexanes and aryl nitriles can serve as valuable probes for elucidating reaction mechanisms. The stereochemistry of the cyclohexane ring can provide insights into the transition states of reactions, while the electronic effects of the dichlorophenyl group can be used to study the influence of electron-withdrawing groups on reaction rates and pathways.

Mechanistic studies on the cyclization of δ-aryl-β-dicarbonyl compounds have utilized substituted aryl groups to understand the electronic demands of the reaction. beilstein-journals.orgresearchgate.net Similarly, this compound could be employed as a substrate in various reactions to probe their mechanisms. For example, studying the diastereoselectivity of reactions at the carbon atom bearing the nitrile and phenyl groups could provide information about the steric and electronic factors that control the stereochemical outcome.

Due to the absence of specific research data for this compound, detailed data tables with research findings cannot be generated at this time. The potential applications discussed are based on established principles of organic chemistry and the known reactivity of similar compounds.

Advanced Analytical Methodologies for Research on 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile

Chromatographic Separation Techniques (e.g., Chiral HPLC, Preparative GC) for Isomer Separation and Purity Analysis

The structural complexity of 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile, which may exist as various isomers, demands high-resolution separation techniques for accurate analysis and isolation. Chromatographic methods are at the forefront of these efforts, offering powerful tools for both analytical and preparative scale separations.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. Given the potential for a chiral center at the carbon atom bonded to the dichlorophenyl group, the nitrile group, and within the cyclohexane (B81311) ring, it is plausible that this compound could exist as a pair of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the appropriate CSP and mobile phase is critical for achieving optimal separation.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds.

Mobile Phases: The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, is optimized to achieve the best balance between resolution and analysis time.

Preparative Gas Chromatography (GC) is a powerful technique for the isolation of pure compounds from a mixture on a larger scale. For a volatile compound like this compound, preparative GC can be employed to separate isomers or purify the compound to a high degree. This technique is particularly useful for obtaining pure standards for further analytical testing or for isolating specific isomers for biological evaluation. The process involves injecting a larger volume of the sample onto a high-capacity column, where separation occurs based on the differential partitioning of the components between the stationary and mobile phases. The separated components are then collected as they elute from the column.

The following table summarizes typical parameters that would be considered in the development of chromatographic methods for this compound.

ParameterChiral HPLCPreparative GC
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)High-capacity, thermally stable phase (e.g., polydimethylsiloxane)
Mobile Phase Hexane/Isopropanol mixtureInert carrier gas (e.g., Helium, Nitrogen)
Detector UV-Vis or Circular DichroismThermal Conductivity Detector (TCD) or Flame Ionization Detector (FID)
Objective Separation of enantiomersIsolation of pure isomers or compound
Sample Size Analytical (micrograms)Preparative (milligrams to grams)

Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex mixtures and the unambiguous identification of unknown compounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of trace components in complex matrices. In the context of this compound, GC-MS/MS can be used to:

Identify and quantify the compound in complex mixtures: The high selectivity of MS/MS allows for the detection of the target compound even in the presence of co-eluting interferences.

Confirm the structure of the compound: The fragmentation pattern obtained in the MS/MS experiment provides valuable information about the molecular structure, which can be used for confirmation.

Analyze for impurities and degradation products: The sensitivity of the technique makes it ideal for detecting and identifying low-level impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the direct structural elucidation of compounds in a mixture without the need for prior isolation. This technique is particularly valuable when dealing with thermally labile or non-volatile compounds that are not amenable to GC analysis. For this compound, LC-NMR could be employed to:

Provide detailed structural information: NMR spectroscopy provides information about the connectivity of atoms and the stereochemistry of the molecule.

Analyze complex mixtures: By coupling LC with NMR, it is possible to obtain NMR spectra of individual components as they elute from the column.

Confirm the structure of isomers: LC-NMR can be used to differentiate between and confirm the structures of various isomers of the compound.

The table below outlines the primary applications of these hyphenated techniques in the analysis of this compound.

TechniquePrimary ApplicationInformation Obtained
GC-MS/MS Trace analysis, structural confirmationMolecular weight, fragmentation pattern, quantification
LC-NMR Structural elucidation of non-volatile compoundsConnectivity, stereochemistry, functional groups

Electrochemical Methods for Investigating Redox Potentials and Electron Transfer Mechanisms

Electrochemical methods are powerful tools for probing the redox properties of molecules, providing insights into their electron transfer capabilities and potential reactivity. For a molecule like this compound, which contains electroactive functional groups such as the dichlorophenyl ring and the nitrile group, electrochemical studies can reveal important information about its behavior in redox reactions.

Cyclic Voltammetry (CV) is a commonly used electrochemical technique to study the redox behavior of a compound. By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is obtained which can provide information on:

Redox Potentials: The potentials at which oxidation and reduction events occur can be determined, providing a measure of the molecule's ability to accept or donate electrons.

Electron Transfer Kinetics: The shape of the cyclic voltammogram can provide information about the rate of electron transfer.

Reaction Mechanisms: By observing how the voltammogram changes with scan rate and the presence of other chemical species, it is possible to elucidate the mechanism of the electrochemical reaction.

A hypothetical table of expected redox potentials for the functional groups present in this compound is presented below, based on general knowledge of similar compounds.

Functional GroupExpected Redox ProcessApproximate Potential Range (vs. SCE)
DichlorophenylReduction (dechlorination)-1.5 to -2.5 V
NitrileReduction-2.0 to -3.0 V

Microfluidic Platforms for Reaction Optimization and High-Throughput Screening

Microfluidic platforms, also known as lab-on-a-chip devices, offer significant advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and precise control over reaction parameters. These platforms are increasingly being used for reaction optimization and high-throughput screening of new chemical transformations.

For the synthesis and study of this compound, microfluidic platforms could be employed to:

Optimize reaction conditions: The precise control over temperature, pressure, and mixing in microreactors allows for the rapid optimization of reaction parameters to maximize yield and minimize by-product formation.

Screen catalysts and reagents: High-throughput screening of different catalysts, solvents, and other reagents can be performed in parallel on a microfluidic chip, accelerating the discovery of new and improved synthetic routes.

Investigate reaction kinetics: The small dimensions of microreactors allow for rapid mixing and precise control of reaction times, making them ideal for studying the kinetics of fast reactions.

The development of a synthetic route to this compound could be significantly expedited by the use of microfluidic technology. For instance, the key bond-forming reactions could be performed in a microreactor, allowing for the rapid screening of a wide range of reaction conditions. This would enable the identification of the optimal conditions for the synthesis in a fraction of the time and with a fraction of the material required for traditional batch-wise optimization.

The table below highlights the key advantages of using microfluidic platforms for the study of this compound.

FeatureAdvantage in Research
Small Volume Reduced consumption of expensive reagents and starting materials.
Rapid Mixing Enhanced reaction rates and improved control over reaction outcomes.
Precise Temperature Control Ability to accurately study temperature-sensitive reactions.
High-Throughput Capability Rapid screening of multiple reaction conditions in parallel.

Molecular Interactions and Biological System Probes Involving 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile Mechanistic & Theoretical Focus

In Silico Molecular Docking Studies with Protein Targets for Binding Site Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a target protein.

For 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile, this process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Selection and Preparation of Protein Targets: Target proteins of interest (e.g., enzymes, receptors) would be selected based on therapeutic hypotheses. Their 3D structures, typically obtained from databases like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding site in various possible orientations and conformations. The program would then score these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would predict the most likely binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and an estimated binding energy. This information is crucial for understanding the potential biological targets of the compound and for guiding further experimental studies. However, no specific molecular docking studies for this compound have been found in the public domain.

Investigations into Enzyme Active Site Interactions and Inhibition Kinetics (e.g., in vitro enzyme assays)

In vitro enzyme assays are laboratory experiments used to measure the rate of an enzyme-catalyzed reaction. To investigate the effect of this compound on a specific enzyme, researchers would perform kinetic studies.

This typically involves:

Measuring Enzyme Activity: The baseline activity of the target enzyme is measured by monitoring the conversion of a substrate to a product over time.

Introducing the Inhibitor: The assay is then repeated with varying concentrations of this compound.

Determining Kinetic Parameters: By analyzing the reaction rates at different substrate and inhibitor concentrations, key parameters can be determined.

A data table from such a hypothetical study might look like this:

ParameterValueDescription
IC50 To be determinedThe concentration of the compound required to inhibit 50% of the enzyme's activity.
Ki To be determinedThe inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Mechanism To be determinedThe mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

These studies would reveal whether the compound can inhibit the enzyme, how potently it binds, and the mechanism by which it interferes with the enzyme's function. No published data on enzyme inhibition kinetics for this compound are currently available.

Receptor Binding Affinity and Selectivity Studies

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These are typically performed using radioligand binding assays, where a radioactively labeled compound known to bind to the receptor is competed off by the test compound.

For this compound, the study would measure:

Binding Affinity (Ki): The concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Selectivity: By testing the compound against a panel of different receptors, its selectivity can be determined. A compound is considered selective if it binds with significantly higher affinity to one receptor subtype over others.

The results would be presented in a table format, comparing the affinity for various receptor targets.

Receptor TargetKi (nM)Selectivity vs. Target A
Target A To be determined1-fold
Target B To be determinedTo be determined
Target C To be determinedTo be determined

This information is vital for understanding the pharmacological profile of a compound at a molecular level, distinct from its clinical outcomes. Currently, there is no available literature detailing the receptor binding affinity or selectivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Function Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values from an enzyme assay). The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that correlates the descriptors with the observed biological activity.

Model Validation: Validating the model's predictive power using internal and external test sets of compounds.

The resulting QSAR model could then be used to predict the biological activity of new, untested compounds, including derivatives of this compound, and to understand which structural features are most important for its activity. No QSAR models specifically developed for or including this compound were found in the reviewed literature.

Development as a Chemical Probe for Studying Cellular Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a cellular pathway, by interacting with a specific protein target. To develop this compound as a chemical probe, it would first need to demonstrate high potency and selectivity for a single biological target.

If a specific target were identified, the compound could be modified to create more advanced tools:

Fluorescence Probe: A fluorophore could be attached to the molecule, allowing researchers to visualize the location and dynamics of its target protein within living cells using fluorescence microscopy.

Affinity Label: A reactive group could be incorporated into the structure. This would allow the probe to form a covalent bond with its target protein, enabling the isolation and identification of the protein from complex biological samples.

The development of such probes is a complex process that relies on a deep understanding of the molecule's structure-activity relationship. There is no evidence in the current literature to suggest that this compound has been developed or utilized as a chemical probe.

Future Research Directions and Emerging Paradigms for 1 2,4 Dichlorophenyl Cyclohexane 1 Carbonitrile

Integration with Sustainable and Green Chemistry Principles in Synthesis

The synthesis of 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile offers a significant opportunity to apply and advance the principles of green chemistry. Future research in this area will likely focus on developing more environmentally benign and efficient synthetic routes. iwu.edunih.govnih.govjsynthchem.comresearchgate.net

Key areas for investigation include:

Catalytic Cyanation: Exploring the use of catalytic systems for the cyanation step could replace stoichiometric and often toxic cyanating agents. nih.govorganic-chemistry.orgresearchgate.netnih.govtaylorandfrancis.com Research into palladium- or nickel-catalyzed cyanations of the corresponding aryl halide precursor could offer a more sustainable alternative. organic-chemistry.orgresearchgate.net

Eco-Friendly Solvents and Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions would significantly reduce the environmental impact of the synthesis. iwu.edu Microwave-assisted or ultrasound-mediated synthesis could also be explored to enhance reaction rates and reduce energy consumption. nih.govnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthetic strategies should be evaluated based on their atom economy, aiming to minimize waste generation.

Green Chemistry PrinciplePotential Application in Synthesis of this compound
Catalysis Utilization of transition metal catalysts (e.g., Palladium, Nickel) for the cyanation step to replace stoichiometric reagents. nih.govorganic-chemistry.orgresearchgate.netnih.govtaylorandfrancis.com
Safer Solvents and Auxiliaries Replacement of volatile organic compounds with water, ionic liquids, or the implementation of solvent-free reaction conditions. iwu.edu
Energy Efficiency Application of microwave or ultrasound energy to accelerate reactions and reduce overall energy consumption. nih.govnih.gov
Atom Economy Development of synthetic routes that maximize the incorporation of reactant atoms into the final product structure.

Exploration in Supramolecular Chemistry and Non-Covalent Interactions

The presence of a dichlorophenyl group and a nitrile moiety in this compound suggests a rich potential for forming ordered supramolecular structures through non-covalent interactions.

Future research could delve into:

X-ray Crystallography: Determining the single-crystal X-ray structure of the compound would provide definitive insights into its solid-state packing and the nature of intermolecular interactions. caltech.eduaalto.firesearchgate.netechemcom.comvensel.org

Halogen Bonding: The chlorine atoms on the phenyl ring are potential halogen bond donors, capable of interacting with the nitrile nitrogen or other electron-rich sites. mdpi.comnih.govmdpi.com Investigating these interactions could lead to the design of novel co-crystals and supramolecular assemblies with tailored properties. nih.gov

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further influencing the supramolecular architecture. The interplay between halogen bonding and π-π stacking could lead to complex and interesting crystal packing arrangements.

Type of Non-Covalent InteractionPotential Role in this compound
Halogen Bonding The chlorine atoms acting as halogen bond donors could interact with the nitrile group or other Lewis basic sites. mdpi.comnih.govmdpi.com
π-π Stacking The dichlorophenyl ring can engage in stacking interactions with neighboring aromatic rings.
Hydrogen Bonding While the parent molecule lacks strong hydrogen bond donors, derivatives could be designed to incorporate this interaction.

Discovery of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations.

Potential areas of future research include:

α-Arylation Reactions: The carbon atom bearing the nitrile and phenyl groups is a potential site for further functionalization through α-arylation reactions, a powerful tool in C-C bond formation. nih.govnih.govorganic-chemistry.org

Photochemical Transformations: Dichlorophenyl compounds are known to undergo photochemical reactions. researchgate.netnih.govamanote.com Investigating the photochemical behavior of this molecule could lead to the discovery of novel light-induced transformations and the synthesis of unique molecular architectures. nih.gov

Reactions of the Nitrile Group: The nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, providing a platform for the synthesis of a diverse library of derivatives.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For this compound, these technologies could be applied to:

Retrosynthesis: AI-powered retrosynthesis tools could be employed to propose novel and efficient synthetic pathways to the target molecule, potentially uncovering more sustainable or cost-effective routes. researchgate.netchemcopilot.comnih.govarxiv.orgillinois.edu

Reaction Optimization: Machine learning models can be trained on experimental data to predict reaction yields and selectivities, thereby optimizing reaction conditions and reducing the need for extensive experimental screening.

Property Prediction: Computational methods can be used to predict the physicochemical and biological properties of the compound and its derivatives, guiding the design of new molecules with desired functionalities. nih.govresearchgate.netnih.govresearchgate.net

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthetic Analysis Identification of novel and efficient synthetic routes. researchgate.netchemcopilot.comnih.govarxiv.orgillinois.edu
Reaction Outcome Prediction Optimization of reaction conditions for higher yields and selectivity.
Property Prediction In silico screening for desired chemical and biological properties. nih.govresearchgate.netnih.govresearchgate.net

Potential Roles in Advanced Materials Science and Nanotechnology

The structural features of this compound suggest its potential as a building block for advanced materials.

Future research could explore its application in:

Polymer Synthesis: The nitrile group can participate in polymerization reactions, and the dichlorophenyl moiety can be used for post-polymerization modification, making it a potential monomer for functional polymers.

Functional Materials: The presence of halogen atoms can impart specific properties, such as flame retardancy or altered electronic characteristics, making its derivatives interesting candidates for new functional materials.

Nanotechnology: Self-assembly of this molecule or its derivatives, driven by the non-covalent interactions discussed earlier, could be a pathway to the bottom-up fabrication of novel nanostructures.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting 2,4-dichlorobenzyl halides with cyclohexanecarbonitrile derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) under reflux . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aryl halide to nitrile), temperature (80–100°C), and reaction time (12–24 hours). Catalysts such as palladium on carbon may enhance efficiency in certain cases .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexane protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 280.03 for C13H12Cl2N).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., Cl vs. F) on the phenyl ring influence the reactivity of cyclohexane-carbonitrile derivatives?

  • Methodological Answer : Chlorine’s strong electron-withdrawing nature increases electrophilicity at the nitrile group, enhancing nucleophilic attack in downstream reactions. Fluorine, being less bulky, reduces steric hindrance but offers weaker electronic activation. Comparative studies show that 1-(2,4-Dichlorophenyl) derivatives exhibit 20–30% higher reactivity in hydrolysis reactions than fluorinated analogs (e.g., 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile) .

Q. What computational methods are used to predict the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 enzymes (binding energy ≈ −8.5 kcal/mol).
  • QSAR Models : Hammett constants (σCl = 0.23) correlate with observed inhibition constants (Ki ≈ 15 µM) in enzyme assays .
  • Discrepancies : Overestimation of solubility in silico (logP = 3.2 predicted vs. 2.8 experimental) highlights the need for hybrid experimental-computational validation .

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?

  • Methodological Answer : Yield discrepancies (e.g., 60% vs. 85% in similar protocols) often arise from:

  • Catalyst Purity : Trace metals in commercial Pd/C reduce efficacy; pre-treatment with EDTA improves consistency .
  • Solvent Drying : Anhydrous DMF (water < 50 ppm) is critical; moisture increases hydrolysis side products.
  • Data Normalization : Yields should be recalculated against internal standards (e.g., biphenyl) to account for losses during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.